An In-depth Technical Guide to tert-butyl N-(3-aminopropoxy)carbamate (CAS 228245-16-7)
An In-depth Technical Guide to tert-butyl N-(3-aminopropoxy)carbamate (CAS 228245-16-7)
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-(3-aminopropoxy)carbamate, a heterobifunctional linker of significant interest to researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of properties to deliver an in-depth analysis of the molecule's synthesis, characterization, and core applications, with a focus on the causal reasoning behind its utility in advanced biomedical constructs. We explore its unique N-alkoxycarbamate structure, which provides access to versatile bioconjugation strategies, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed, field-proven protocols are provided to enable its practical and effective implementation in the laboratory.
Introduction: A Molecule of Duality and Purpose
In the landscape of modern medicinal chemistry, molecules that offer controlled, sequential reactivity are of paramount importance. Tert-butyl N-(3-aminopropoxy)carbamate (CAS 228245-16-7) emerges as a distinguished member of this class. At its core, it is a bifunctional linker designed for molecular construction. Its structure is deceptively simple, yet elegantly tailored for orthogonal chemical strategies.
The molecule consists of three key components:
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A tert-butyloxycarbonyl (Boc) protected aminoxy group : This moiety is stable under many synthetic conditions but can be selectively removed under mild acid, revealing a highly reactive aminoxy (-O-NH₂) functional group.
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A flexible three-carbon propyl chain : This spacer element provides spatial separation between conjugated entities, which is often critical for maintaining the biological activity of each component.
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A terminal primary amine (-NH₂) : This nucleophilic handle is readily available for a wide range of coupling reactions, such as amide or sulfonamide bond formation.
The defining feature that distinguishes this molecule from more common diamine linkers is the N-O bond (an N-alkoxycarbamate or oxycarbamate). Upon Boc deprotection, this feature unmasks an aminoxy group, which enables highly chemoselective and stable oxime ligation with aldehydes and ketones—a powerful tool in bioconjugation.[1][2] This guide will illuminate the properties, synthesis, and strategic applications of this versatile linker.
Physicochemical & Handling Profile
A thorough understanding of the molecule's properties is foundational to its successful application. The data presented below has been synthesized from various chemical supplier databases and literature on related compounds.
| Property | Value | Source / Comment |
| CAS Number | 228245-16-7 | [3] |
| Molecular Formula | C₈H₁₈N₂O₃ | [3] |
| Molecular Weight | 190.24 g/mol | [3] |
| IUPAC Name | tert-butyl N-(3-aminopropoxy)carbamate | |
| InChI Key | OKYUIKBFUVQYSQ-UHFFFAOYSA-N | |
| Appearance | Solid or liquid | |
| Purity | Typically >95% | |
| Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols. | Inferred from structure. |
| Stability | The Boc group is labile to acidic conditions. The N-O bond is generally stable but should be handled with care as N-alkoxycarbamates can exhibit unique reactivity compared to standard carbamates.[4][5] | |
| Storage | Store at 2-8°C in a dry, well-ventilated place, protected from light. Keep container tightly sealed. |
Synthesis and Structural Characterization
Representative Synthetic Pathway
While multiple synthetic routes are possible, a common and logical approach involves the nucleophilic substitution of a protected hydroxylamine onto an amino-protected propyl halide, followed by deprotection of the terminal amine. This strategy ensures the correct connectivity and selective protection.
The causality for this two-step approach is rooted in controlling selectivity. Using N-(3-bromopropyl)phthalimide ensures that alkylation occurs specifically on the oxygen atom of tert-butyl hydroxycarbamate. The subsequent hydrazinolysis is a standard and high-yielding method for removing the phthalimide protecting group without disturbing the acid-sensitive Boc group.
Mechanism of Action for a PROTAC-mediated protein degradation.
Chemoselective Oxime Ligation
The most powerful application stemming from the N-O-C backbone is oxime ligation. After Boc deprotection, the resulting aminoxy group reacts with aldehydes or ketones with exceptional chemoselectivity, even in complex biological media. This reaction is considered bioorthogonal, meaning it does not interfere with native biological functional groups. [6][7] The resulting oxime bond is significantly more stable to hydrolysis than other common linkages like hydrazones or imines, a critical feature for developing robust therapeutic conjugates. [6]This allows for the precise, site-specific labeling of proteins or other biomolecules that have been engineered to contain a ketone or aldehyde handle. [8]
Chemoselective oxime bond formation workflow.
Self-Validating Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear steps and checkpoints for researchers.
Protocol 1: Boc Group Deprotection to Unmask the Aminoxy Group
This procedure describes the standard method for removing the Boc protecting group using trifluoroacetic acid (TFA). The causality behind using TFA is its ability to efficiently cleave the tert-butyl carbamate via an acid-catalyzed elimination mechanism, generating volatile byproducts (isobutylene and CO₂) that are easily removed.
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Materials :
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tert-butyl N-(3-aminopropoxy)carbamate conjugate (1.0 eq)
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Anhydrous Dichloromethane (DCM)
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Trifluoroacetic acid (TFA) (10-20 eq)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous sodium sulfate (Na₂SO₄)
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Procedure :
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Dissolution : Dissolve the Boc-protected starting material in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Acid Addition : Cool the solution to 0°C using an ice bath. Add TFA dropwise to the stirred solution. Causality : Dropwise addition at 0°C controls the initial exotherm and prevents potential side reactions.
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Reaction : Allow the reaction to warm to room temperature and stir for 1-3 hours.
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Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. A ninhydrin stain on the TLC plate can be used to visualize the appearance of the free amine product.
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Work-up : a. Concentrate the reaction mixture under reduced pressure to remove the bulk of DCM and excess TFA. b. Re-dissolve the residue in an organic solvent like ethyl acetate or DCM. c. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Caution : CO₂ evolution will occur. Vent the separatory funnel frequently. d. Wash the organic layer with brine to remove residual salts. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, typically as a TFA salt.
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Protocol 2: Amide Bond Formation via the Terminal Amine
This protocol details the coupling of the linker's primary amine to a carboxylic acid using standard peptide coupling reagents. The use of coupling agents like HATU activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine, allowing the reaction to proceed efficiently at room temperature with minimal side products.
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Materials :
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Carboxylic acid-containing molecule (1.0 eq)
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tert-butyl N-(3-aminopropoxy)carbamate (1.1 eq)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Procedure :
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Activation : In a flask under an inert atmosphere, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir the mixture for 15-20 minutes at room temperature. Causality : This pre-activation step forms a highly reactive O-acylisourea intermediate, ensuring the carboxylic acid is ready for coupling.
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Coupling : Add a solution of tert-butyl N-(3-aminopropoxy)carbamate in DMF to the activated mixture.
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Reaction : Stir the reaction at room temperature for 2-12 hours.
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Monitoring : Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.
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Work-up : a. Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. b. Wash with 5% aqueous citric acid or KHSO₄ to remove excess base. c. Wash with saturated aqueous NaHCO₃ to remove unreacted acid. d. Wash with brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. f. Purify the resulting product by flash column chromatography on silica gel.
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Safety and Handling
Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the compound.
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Hazard Identification : While a specific, comprehensive toxicological profile is not available, similar compounds and supplier information suggest the following hazards. * H315 : Causes skin irritation.
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H318 : Causes serious eye damage.
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H335 : May cause respiratory irritation.
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Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [9]* Handling Precautions : Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice. [9]* Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Tert-butyl N-(3-aminopropoxy)carbamate stands out as a highly strategic and versatile building block in medicinal chemistry and chemical biology. Its defining feature—the Boc-protected aminoxy group—provides an orthogonal handle for robust and chemoselective oxime ligations, while the terminal primary amine offers a reliable point of attachment through conventional coupling chemistry. This duality, combined with a flexible spacer, makes it an invaluable tool for the rational design and synthesis of sophisticated molecules such as PROTACs and other targeted bioconjugates. The protocols and data presented in this guide provide the necessary foundation for researchers to confidently and effectively leverage this powerful linker in their discovery and development programs.
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ChemRxiv. (n.d.). Transformation of Linear Alkenyl N-Alkoxy Carbamates into Cyclic Bromo Carbonates. Available at: [Link]
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